4,5-Diethoxycarbonyl-2-iodothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO4S |
|---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
diethyl 2-iodo-1,3-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C9H10INO4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3 |
InChI Key |
GDKSLRGTKCDOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)I)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Diethoxycarbonyl 2 Iodothiazole
Strategies for Thiazole (B1198619) Ring Construction Incorporating Diethoxycarbonyl Functionalities
The formation of the thiazole ring, particularly with the desired 4,5-diethoxycarbonyl substitution pattern, can be achieved through several cyclization strategies. These methods often involve the reaction of key building blocks that bring together the requisite carbon, nitrogen, and sulfur atoms to form the heterocyclic core.
Hantzsch-Type Cyclization Approaches for Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. While the original Hantzsch synthesis is more widely known for producing pyridines, the analogous thiazole synthesis typically involves the condensation of an α-haloketone with a thioamide.
Cyclization Reactions Involving Alpha-Oxodithioesters and Isocyanides for 4,5-Disubstituted Thiazoles
A regioselective method for synthesizing 4,5-disubstituted thiazoles utilizes the base-induced cyclization of α-oxodithioesters with isocyanides. nih.gov This strategy offers high yields and a broad scope of reactivity for the isocyanide component. nih.gov In a relevant example, the reaction of methyl-2-oxo-2-(amino)ethanedithioates with ethyl isocyanoacetate can produce ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates. nih.gov
By adapting this methodology, one could envision a pathway to 4,5-diethoxycarbonylthiazole. This would involve the cyclization of a suitable dithioester precursor with an isocyanide bearing an ethoxycarbonyl group, such as ethyl isocyanoacetate. The base-induced reaction conditions facilitate the formation of the thiazole ring with the desired ester functionalities at the C4 and C5 positions. The advantage of this approach lies in its catalyst-free nature and rapid reaction times. nih.gov
Multicomponent Reaction Paradigms in Thiazole Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is valued for its atom economy, time and resource savings, and ability to rapidly generate molecular diversity. organic-chemistry.org
The Hantzsch thiazole synthesis itself can be considered a type of multicomponent reaction. A one-pot approach could involve the reaction of diethyl 2-chloro-3-oxosuccinate, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and a sulfur source to directly assemble the 4,5-diethoxycarbonylthiazole ring. Such MCRs are advantageous as they avoid the isolation of intermediate products and often proceed with high efficiency.
Metal-Catalyzed Cyclization and Annulation Strategies for Thiazole Formation (e.g., Copper-catalyzed approaches)
Transition-metal catalysis provides powerful tools for the formation of heterocyclic rings through cascade or tandem cyclization reactions. Copper-catalyzed reactions, in particular, have been effectively used to construct C-S and C-P bonds in one-pot procedures for synthesizing sulfur-containing heterocycles. For instance, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed to produce various organophosphorus heterocycles in good yields under mild conditions.
While a direct copper-catalyzed synthesis for 4,5-diethoxycarbonylthiazole is not prominently documented, the principles of using copper to mediate the formation of the critical C-S and C-N bonds of the thiazole ring are well-established. Such a strategy could involve the copper-catalyzed reaction of a precursor containing the diethoxycarbonylacetylene moiety with a nitrogen and sulfur source. The catalytic cycle would facilitate the necessary bond formations to construct the thiazole nucleus.
Introduction and Regioselective Placement of the Iodine Substituent at C2
Once the 4,5-diethoxycarbonylthiazole scaffold is synthesized, the final step is the introduction of an iodine atom at the C2 position. This position is the most electron-rich and thus the most susceptible to electrophilic attack in the thiazole ring, even with the presence of electron-withdrawing ester groups at C4 and C5.
Direct Iodination of Thiazole Precursors or Activated Thiazole Rings
The direct iodination of the thiazole ring is a common and effective method for installing the iodine substituent. This electrophilic substitution reaction is typically performed using an iodinating agent. The presence of two electron-withdrawing ethoxycarbonyl groups at the C4 and C5 positions deactivates the thiazole ring, making the iodination more challenging than for electron-rich thiazoles. researchgate.net However, potent iodinating agents can overcome this deactivation. researchgate.netresearchgate.net
A common and effective reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.orgchemicalbook.com NIS is an electrophilic iodine source that can iodinate even deactivated aromatic systems. researchgate.net The reaction is typically carried out by treating the 4,5-diethoxycarbonylthiazole with NIS in a suitable organic solvent. The reaction may require acidic conditions, such as the use of sulfuric acid, to generate a more potent electrophilic iodine species capable of reacting with the electron-deficient ring. researchgate.net
An alternative method involves using molecular iodine (I₂) in the presence of an oxidizing agent or a base. nih.gov For instance, molecular iodine combined with potassium carbonate can be used for oxidative cyclization and potentially for direct iodination. nih.gov The choice of reagent and conditions is critical to achieve high regioselectivity and yield for the desired 2-iodo product.
Research Findings Summary Table
| Synthetic Step | Method | Key Reagents | Typical Conditions | Reference(s) |
| Thiazole Ring Formation | Hantzsch-Type Cyclization | Diethyl 2-halo-3-oxosuccinate, Thioamide | Condensation, Dehydration | General Principle |
| Thiazole Ring Formation | Isocyanide Cyclization | α-Oxodithioester, Ethyl Isocyanoacetate | Base-induced | nih.gov |
| Thiazole Ring Formation | Multicomponent Reaction | α-Haloketone, Ammonia source, Sulfur source | One-pot synthesis | organic-chemistry.org |
| Iodination | Direct Electrophilic Iodination | N-Iodosuccinimide (NIS) | Organic solvent, possibly with acid catalyst | researchgate.netchemicalbook.com |
| Iodination | Direct Electrophilic Iodination | Molecular Iodine (I₂) | Oxidizing agent or base | nih.gov |
Halogenation through Halogen-Exchange Reactions
The introduction of an iodine atom at the C2 position of the thiazole ring is a critical step in the synthesis of 4,5-Diethoxycarbonyl-2-iodothiazole. This is typically achieved on a pre-formed 4,5-diethoxycarbonylthiazole scaffold bearing a suitable leaving group, most commonly an amino group or a different halogen.
One of the most effective methods is a Sandmeyer-type reaction, which transforms a 2-aminothiazole (B372263) derivative into the target 2-iodothiazole (B1589636). The precursor, diethyl 2-aminothiazole-4,5-dicarboxylate, serves as the starting material for this transformation. ontosight.ai The process involves the diazotization of the C2-amino group using a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic medium. The resulting diazonium salt is a highly reactive intermediate. Subsequent treatment of this diazonium salt with an iodide source, typically potassium iodide (KI), leads to the displacement of the diazonium group (N₂) and the introduction of iodine at the C2 position. organic-chemistry.orggoogle.com This reaction is a cornerstone in aromatic chemistry for installing halides in positions that are not accessible through direct halogenation. nih.gov
Alternatively, if a 2-bromo or 2-chloro-4,5-diethoxycarbonylthiazole derivative is available, the iodine can be introduced via a Finkelstein reaction. This classic nucleophilic substitution reaction involves the exchange of one halogen for another. sci-hub.se By treating the 2-bromo or 2-chloro analogue with an excess of an iodide salt, like sodium iodide in a solvent such as acetone (B3395972), the equilibrium can be driven towards the formation of the more stable 2-iodothiazole. google.comresearchgate.netamanote.com The success of this reaction often relies on the differential solubility of the halide salts in the chosen solvent, where the newly formed sodium chloride or bromide precipitates, thus driving the reaction forward according to Le Chatelier's principle. sci-hub.se Copper catalysis can also be employed to facilitate this type of aromatic halogen exchange. sci-hub.se
Table 1: Comparison of Iodination Methods for the Thiazole C2 Position
| Method | Precursor | Key Reagents | General Conditions |
|---|---|---|---|
| Sandmeyer Reaction | Diethyl 2-aminothiazole-4,5-dicarboxylate | 1. NaNO₂, Acid (e.g., H₂SO₄) 2. KI | Diazotization at low temperatures (0-5 °C), followed by addition of iodide solution. google.comnih.gov |
| Finkelstein Reaction | Diethyl 2-bromo/chloro-thiazole-4,5-dicarboxylate | NaI or KI | Refluxing in a polar aprotic solvent like acetone or DMF. sci-hub.seresearchgate.net |
Incorporation of Diethoxycarbonyl Moieties at C4 and C5 Positions
The construction of the thiazole ring with the required diethoxycarbonyl groups at the C4 and C5 positions is most commonly achieved using the Hantzsch thiazole synthesis. synarchive.com This versatile method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.com
Utilization of Dicarbonyl or Ethyl Acetoacetate Derivatives as Building Blocks
The Hantzsch synthesis provides a direct route to the 4,5-diethoxycarbonylthiazole core. The key is the selection of an appropriate α-halodicarbonyl starting material that contains the necessary ester functionalities. A suitable precursor for this reaction is a halogenated derivative of diethyl oxaloacetate or a similar β-keto ester. For instance, the reaction of a compound like diethyl 2-chloro-3-oxosuccinate with a simple thioamide, such as thiourea (B124793), will directly form the desired diethyl 2-aminothiazole-4,5-dicarboxylate. researchgate.net
In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks one of the carbonyl carbons, and subsequent dehydration leads to the formation of the aromatic thiazole ring. synarchive.com The use of a symmetrical dicarbonyl precursor like a derivative of diethyl oxaloacetate ensures that the two ester groups are placed at the C4 and C5 positions without ambiguity.
Post-Cyclization Functionalization for Ester Group Introduction
While less common for this specific substitution pattern, it is theoretically possible to introduce the ester groups after the formation of the thiazole ring. This approach would involve starting with a simpler thiazole, such as 2-iodothiazole, and then performing sequential functionalization at the C4 and C5 positions.
This could be attempted through methods like directed ortho-metalation, where the iodine at C2 directs deprotonation at C5, followed by carboxylation with CO₂ and subsequent esterification. A second, less-directed functionalization would then be required at the C4 position. However, this route is synthetically challenging due to issues with regioselectivity and the potential for competing reactions. The Hantzsch synthesis, which builds the ring with the substituents already in place, is generally a more efficient and straightforward strategy for obtaining the 4,5-diethoxycarbonyl pattern. beilstein-journals.org
Considerations for Regioselectivity and Yield Optimization in Synthesis
Achieving high yields of the target compound requires careful control over reaction parameters, with regioselectivity being a key concern, particularly during the Hantzsch synthesis.
When using an unsymmetrical thioamide or an unsymmetrical α-halocarbonyl compound, the Hantzsch synthesis can potentially lead to a mixture of isomeric products. rsc.org The regioselectivity is determined by which nitrogen atom of the thioamide attacks which carbonyl group of the dicarbonyl compound. Research has shown that reaction conditions, such as the pH of the medium, can significantly influence the outcome. For example, under neutral conditions, one isomer may be favored, while acidic conditions can lead to the formation of the other. rsc.org However, for the synthesis of this compound, this issue is often circumvented by using symmetrical starting materials. The use of thiourea as the thioamide source and a symmetrical dicarbonyl precursor like diethyl 2-halo-3-oxosuccinate ensures that the C4 and C5 positions are equivalently substituted with ethoxycarbonyl groups, thus avoiding the formation of regioisomers.
Yield optimization focuses on several factors:
Temperature: Both the Hantzsch cyclization and the subsequent halogenation steps are temperature-sensitive. Finding the optimal temperature is crucial to ensure complete reaction without promoting side reactions or decomposition of products.
Solvent: The choice of solvent affects the solubility of reactants and intermediates, which can influence reaction rates and yields. Solvents like ethanol (B145695) are common for Hantzsch synthesis. mdpi.com
Catalysts: While the classic Hantzsch synthesis can be performed without a catalyst, various catalysts, including Lewis acids or bases, can be used to improve reaction times and yields. mdpi.com
Exploration of Sustainable and Green Synthetic Approaches for Thiazole Compounds
In recent years, significant efforts have been made to develop more environmentally friendly methods for the synthesis of thiazoles, aligning with the principles of green chemistry. nih.govmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.
Several green techniques have been successfully applied to thiazole synthesis, particularly the Hantzsch reaction:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govmdpi.com For thiazole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.govresearchgate.netnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, provides an alternative energy source that can enhance reaction rates and yields. mdpi.comtandfonline.com Ultrasound-assisted Hantzsch synthesis has been reported to be highly efficient, sometimes proceeding under solvent-free conditions. sci-hub.setandfonline.com
Green Solvents: Traditional organic solvents are often volatile and toxic. Research has focused on replacing them with more benign alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been used as greener solvents for thiazole synthesis. bepls.com
Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. For thiazole synthesis, catalysts like silica-supported tungstosilisic acid and various nanoparticles have been employed, which can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comacs.org
Table 2: Overview of Green Synthetic Strategies for Thiazoles
| Green Approach | Key Features | Advantages |
|---|---|---|
| Microwave Irradiation | Use of microwave energy for heating. nih.gov | Rapid reaction rates, improved yields, higher product purity. mdpi.comresearchgate.net |
| Ultrasonic Irradiation | Use of high-frequency sound waves. tandfonline.com | Energy efficiency, shorter reaction times, can be run at room temperature. sci-hub.semdpi.com |
| Green Solvents | Use of water, ethanol, or PEG instead of hazardous organic solvents. bepls.com | Reduced environmental impact, improved safety, lower cost. mdpi.com |
| Reusable Catalysts | Use of solid-supported or nanoparticle catalysts. acs.org | Ease of separation and recycling, reduced catalyst waste. mdpi.com |
These sustainable methodologies offer promising alternatives to classical synthetic routes, making the production of complex thiazole derivatives like this compound more efficient and environmentally responsible. nih.gov
Transformations Involving the C2-Iodine Bond
The reactivity of the C2-iodine bond is central to the synthetic utility of this compound. This bond readily participates in several classes of reactions, including palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and nucleophilic substitution.
Carbon-Carbon Bond Forming Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the adjacent thiazole ring enhances the reactivity of the C2-iodine bond towards oxidative addition to a palladium(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a widely used method for forming biaryl and vinyl-aryl linkages. fishersci.co.ukyonedalabs.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C2 position. The general reactivity trend for the organic halide in Suzuki-Miyaura coupling is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a base. fishersci.co.uknih.gov While chloro and bromo derivatives of some heterocyclic systems have shown to be superior to iodo-derivatives due to a reduced tendency for dehalogenation, the high reactivity of iodo-substituted compounds remains synthetically valuable. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 |
This table presents illustrative data and specific yields can vary based on reaction conditions.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com this compound serves as an effective coupling partner, leading to the synthesis of 2-alkynylthiazole derivatives. These products are valuable intermediates for the construction of more complex heterocyclic systems. Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling). wikipedia.orglibretexts.org
Table 2: Examples of Sonogashira Cross-Coupling Reactions
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 90 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | 88 |
This table presents illustrative data and specific yields can vary based on reaction conditions.
The Stille and Negishi cross-coupling reactions provide alternative methods for C-C bond formation. The Stille reaction utilizes organotin compounds, which are stable to air and moisture, while the Negishi reaction employs organozinc reagents. organic-chemistry.orgwikipedia.orgwikipedia.org Both methods are compatible with this compound.
In Stille coupling, the reactivity of the organotin reagent is influenced by the organic group, and various palladium catalysts can be employed. wikipedia.orglibretexts.org Although effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the air and moisture sensitivity of organozinc reagents necessitates the use of inert reaction conditions. wikipedia.org Nickel catalysts can also be used in Negishi couplings. wikipedia.orgnih.gov
Table 3: Comparison of Stille and Negishi Coupling
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Stille | Organotin (R-SnR'₃) | Air and moisture stable reagents. organic-chemistry.orgwikipedia.org | Toxicity of tin compounds. organic-chemistry.org |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, the C2-iodine bond can readily undergo exchange with organolithium or organomagnesium reagents at low temperatures. imperial.ac.uk The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu
This transformation generates a highly reactive 2-thiazolylmetal intermediate. This intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups at the C2 position. The use of two equivalents of t-butyllithium is common to ensure the irreversibility of the exchange. imperial.ac.uk
For example, treatment of this compound with n-butyllithium at low temperature, followed by the addition of benzaldehyde, would yield the corresponding 2-(hydroxy(phenyl)methyl)thiazole derivative. This two-step sequence provides a powerful method for the elaboration of the thiazole core.
Nucleophilic Substitution Reactions at C2
Direct nucleophilic substitution of the iodine atom in 2-iodothiazoles is generally challenging under classical SₙAr conditions due to the electron-rich nature of the thiazole ring. However, in certain cases, particularly with highly activated substrates or under specific reaction conditions (e.g., copper catalysis), nucleophilic displacement of the iodine can be achieved. For instance, reactions with thiols in the presence of a copper catalyst can lead to the formation of 2-thioether derivatives. It is important to note that such reactions are less common and often require specific catalysts or activating groups on the thiazole ring. In many phosphorus-containing systems, nucleophilic substitution proceeds with inversion of configuration at the phosphorus center. nih.gov
Reductive Dehalogenation Pathways
The carbon-iodine bond at the C2 position of the thiazole ring is susceptible to cleavage through reductive dehalogenation, yielding the corresponding 4,5-Diethoxycarbonylthiazole. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is widely used for the hydrogenolysis of aryl halides. Another common approach involves the use of hydride donors like sodium borohydride (B1222165) (NaBH₄). The reactivity of aryl halides towards sodium borohydride is often enhanced by the presence of electron-withdrawing groups on the aromatic ring and follows the general trend of I > Br > Cl in terms of leaving group ability. vt.eduvt.edu The reaction can be further facilitated by the addition of catalysts like cuprous chloride (Cu₂Cl₂) or by performing the reaction under specific conditions, such as in a mixture of water and methanol (B129727) under ultrasonic irradiation. researchgate.netlookchem.com Metal-based reductions, for instance with zinc powder in an acidic medium, also provide a viable pathway for the de-iodination. acs.org
Table 1: Representative Conditions for Reductive Dehalogenation
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂ / Pd/C | Ethanol | Room Temperature, 1 atm | 4,5-Diethoxycarbonylthiazole |
| NaBH₄ / Cu₂Cl₂ | Methanol | Room Temperature | 4,5-Diethoxycarbonylthiazole |
| Zn / Acetic Acid | Ethanol | Reflux | 4,5-Diethoxycarbonylthiazole |
| NaBH₄ | DMSO (aq) | Elevated Temperature | 4,5-Diethoxycarbonylthiazole |
Reactivity of the Diethoxycarbonyl Ester Functionalities
The two ethoxycarbonyl groups at the C4 and C5 positions are key sites for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.
Hydrolysis to Carboxylic Acids
The ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding thiazole-4,5-dicarboxylic acid. This reaction, known as saponification, is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). Following the hydrolysis, acidification is required to protonate the resulting carboxylate salts. It is also possible to achieve selective monohydrolysis of one of the two ester groups by carefully controlling the reaction conditions, such as using a limited amount of base. vt.edu Alternatively, vigorous acid-catalyzed hydrolysis, for instance using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), can also be employed, though this may sometimes lead to decarboxylation depending on the stability of the resulting dicarboxylic acid. nih.gov
Table 2: Representative Conditions for Ester Hydrolysis
| Reagent(s) | Solvent | Conditions | Product |
| NaOH (aq) | Ethanol/Water | Reflux | Thiazole-4,5-dicarboxylic acid |
| LiOH (aq) | THF/Water | Room Temperature | Thiazole-4,5-dicarboxylic acid |
| HBr / AcOH | Water | Reflux | Thiazole-4,5-dicarboxylic acid |
Reduction to Alcohols or Aldehydes
The ester functionalities can be reduced to primary alcohols, resulting in the formation of (2-iodothiazole-4,5-diyl)dimethanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction is usually performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. acs.orgnih.gov The process involves the transfer of hydride ions to the ester carbonyl carbons, leading to the corresponding diol after an aqueous workup. Partial reduction to the corresponding dialdehyde (B1249045) is more challenging but may be achievable using specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 3: Representative Conditions for Ester Reduction
| Reagent | Solvent | Conditions | Product |
| LiAlH₄ | Dry THF or Diethyl Ether | 0 °C to Room Temperature | (2-Iodothiazole-4,5-diyl)dimethanol |
| DIBAL-H | Dry Toluene or CH₂Cl₂ | -78 °C | 2-Iodo-4,5-bis(hydroxymethyl)thiazole (potential for aldehyde formation) |
Transesterification Reactions
Transesterification allows for the conversion of the ethyl esters into other alkyl esters by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, heating the compound in methanol with a catalytic amount of sulfuric acid (H₂SO₄) or sodium methoxide (B1231860) (NaOMe) would yield the corresponding dimethyl ester, Dimethyl 2-iodothiazole-4,5-dicarboxylate. This equilibrium-driven reaction typically requires using the desired alcohol as the solvent to shift the equilibrium towards the product.
Table 4: Representative Conditions for Transesterification
| Alcohol | Catalyst | Conditions | Product |
| Methanol | H₂SO₄ (cat.) | Reflux | Dimethyl 2-iodothiazole-4,5-dicarboxylate |
| Propanol | NaOPr (cat.) | Reflux | Dipropyl 2-iodothiazole-4,5-dicarboxylate |
| Benzyl (B1604629) Alcohol | Ti(OBu)₄ (cat.) | Elevated Temperature | Dibenzyl 2-iodothiazole-4,5-dicarboxylate |
Condensation and Alkylation Reactions via Ester Enolates
The protons on the carbon atoms adjacent to the ester carbonyl groups are not acidic in this specific molecule as they are part of the thiazole ring. However, in related compounds where there are α-hydrogens, such as in alkyl side chains attached to the ester, enolates can be formed. For the purpose of this article, we will discuss the general reactivity of ester enolates as it applies to similar structures.
The formation of an ester enolate creates a potent carbon nucleophile. This is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as THF at low temperatures. acs.org Once formed, this enolate can participate in several carbon-carbon bond-forming reactions.
One of the most important reactions is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, leading to a β-keto ester after elimination of an alkoxide. vt.edu The intramolecular version of this reaction is known as the Dieckmann condensation. Furthermore, these enolates can be readily alkylated by reacting them with alkyl halides (e.g., methyl iodide or benzyl bromide) in an Sₙ2 reaction. lookchem.com This allows for the introduction of various alkyl groups at the α-position of the ester.
Reactivity of the Thiazole Heterocyclic Ring System
The thiazole ring in this compound exhibits reactivity characteristic of an electron-deficient aromatic system, which is further influenced by its substituents. The iodine atom at the C2 position is a particularly reactive site. As a good leaving group, it facilitates nucleophilic aromatic substitution (SₙAr) reactions. The presence of two electron-withdrawing ethoxycarbonyl groups at the C4 and C5 positions enhances the electrophilicity of the ring carbons, especially the C2 carbon, making it more susceptible to attack by nucleophiles.
Common nucleophiles such as amines, alkoxides, and thiolates can displace the iodide to form a variety of 2-substituted thiazole derivatives. For example, reaction with an amine like piperidine (B6355638) would yield 2-(piperidin-1-yl)-4,5-diethoxycarbonylthiazole. Similarly, reaction with sodium methoxide would produce 2-methoxy-4,5-diethoxycarbonylthiazole. These substitutions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the C2 carbon to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the iodide ion to restore the aromaticity of the ring.
Conversely, the electron-withdrawing nature of the ester groups deactivates the thiazole ring towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction for many aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org However, for this compound, classical EAS reactions on the thiazole ring are not favored. The two ethoxycarbonyl substituents are strongly deactivating, withdrawing electron density from the ring system. This deactivation makes the thiazole ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org
The typical EAS mechanism involves the attack of the aromatic ring on an electrophile to form a positively charged intermediate (an arenium ion). wikipedia.org The electron-withdrawing nature of the ester groups would destabilize such a cationic intermediate, thus increasing the activation energy for the reaction. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the thiazole core of this specific molecule are generally not observed. masterorganicchemistry.comnptel.ac.in Instead, reactivity is dominated by transformations involving the C-I bond.
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for electron-deficient aromatic rings, especially those bearing a good leaving group. pharmdguru.com In this compound, the iodide at the C2 position serves as a leaving group. The electron-withdrawing ester groups at C4 and C5 help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution.
This pathway allows for the introduction of various nucleophiles at the 2-position of the thiazole ring. A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide. rsc.org For instance, the reaction with amines in the presence of a base can lead to the formation of 2-aminothiazole derivatives. rsc.org While specific studies on this compound are not abundant, the principles of S_NAr on similar electron-poor halosubstituted heterocycles suggest this is a viable synthetic route. stackexchange.comscispace.com The reaction generally requires a strong nucleophile and may be conducted at elevated temperatures.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Primary/Secondary Amines | 2-Aminothiazole derivatives | Base (e.g., pyridine, K₂CO₃), Room Temp. to elevated temp. |
| Alkoxides (RO⁻) | 2-Alkoxythiazole derivatives | Base (e.g., NaH, K₂CO₃), Aprotic solvent |
Metalation and Further Functionalization of the Thiazole Core
The carbon-iodine bond in this compound is the primary site for functionalization, most notably through metal-catalyzed cross-coupling reactions. wiley.comnih.gov This approach is one of the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Metal-Halogen Exchange: The iodine atom can be replaced by a metal, typically lithium, via metal-halogen exchange using organolithium reagents like n-butyllithium. This reaction generates a 2-lithiated thiazole species, which is a potent nucleophile. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions: The 2-iodo substituent makes the compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the thiazole with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to synthesize biaryl and aryl-heteroaryl compounds. libretexts.orgnih.govnih.govyonedalabs.com
Sonogashira Coupling: This involves the coupling of the 2-iodothiazole with a terminal alkyne, providing a direct route to 2-alkynylthiazole derivatives. nih.govresearchgate.netnih.gov These reactions are often carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. Copper-free conditions have also been developed. organic-chemistry.org
Heck Coupling: In this reaction, the thiazole is coupled with an alkene to form a new C-C bond, yielding 2-vinylthiazole (B2740799) derivatives.
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.
Negishi Coupling: This method employs an organozinc reagent, which can be formed from the corresponding organolithium or Grignard reagent. nih.govnih.gov
These cross-coupling reactions are highly versatile due to their tolerance of a wide range of functional groups, including the ester moieties present in the starting material.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl/heteroarylthiazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylthiazole |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinylthiazole |
Ring-Opening and Rearrangement Reactions of the Thiazole Scaffold
The thiazole ring is generally stable under many reaction conditions. Ring-opening or rearrangement reactions are not common for this compound under standard synthetic transformations. Such reactions typically require harsh conditions or specific reagents designed to cleave the heterocyclic ring.
For some thiazole derivatives, ring-opening can be induced by strong bases, which can lead to the formation of acyclic thioamides. In other contexts, reductive cleavage with agents like sodium in liquid ammonia can break the C-S bonds. However, specific literature detailing ring-opening or rearrangement pathways for this compound is scarce. It is plausible that under certain hydrolytic conditions (e.g., strong aqueous acid or base at high temperatures), hydrolysis of the ester groups could be accompanied by decomposition or opening of the thiazole ring itself, potentially initiated by nucleophilic attack at C4 or C5 after protonation. nih.govnih.gov However, these are speculative pathways, and the primary reactivity remains centered on the transformations at the C2 position.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀INO₄S |
| Molecular Weight | 371.15 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF |
Note: The appearance and solubility are predicted based on the properties of similar organic molecules. The molecular formula and weight are calculated values.
Catalytic Applications and Mechanistic Investigations in Transformations of 4,5 Diethoxycarbonyl 2 Iodothiazole
Role of Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Aryl iodides are typically excellent substrates for these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, a key step in many catalytic cycles. However, specific studies detailing the behavior of 4,5-Diethoxycarbonyl-2-iodothiazole in these reactions are not available.
Organocatalysis and Metal-Free Methodologies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often providing complementary reactivity and avoiding issues of metal contamination.
Computational Chemistry and Density Functional Theory (DFT) Calculations in Reaction Design:There are no published DFT or other computational studies aimed at designing reactions or elucidating mechanisms for this compound.
This compound as a Versatile Building Block
The structure of this compound suggests its significant potential as a versatile building block in organic synthesis. The presence of three distinct functional groups—an iodo group at the 2-position and two ethoxycarbonyl groups at the 4- and 5-positions—offers multiple reaction sites for diversification.
The 2-iodo substituent is a particularly valuable handle for introducing molecular complexity. Halothiazoles, especially iodo- and bromo-derivatives, are known to participate in a variety of palladium-catalyzed cross-coupling reactions. rsc.orgarkat-usa.org These reactions, such as Suzuki, Stille, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazole (B1198619) ring. researchgate.netyoutube.com The reactivity of the C-I bond makes it an excellent electrophilic site for such transformations.
Simultaneously, the two ethoxycarbonyl groups at the 4- and 5-positions can be subjected to various chemical modifications. These ester groups can be hydrolyzed to the corresponding dicarboxylic acids, which can then be converted into amides, or other derivatives. youtube.com This dicarboxylate functionality also influences the electronic properties of the thiazole ring, potentially modulating its reactivity in coupling reactions.
Precursor for Advanced Heterocyclic Scaffolds and Fused Ring Systems (e.g., Thiazolo[5,4-d]thiazoles)
Fused heterocyclic systems containing the thiazole ring are of significant interest due to their applications in materials science, particularly in organic electronics as semiconductors. rsc.org The thiazolo[5,4-d]thiazole (B1587360) core, a fused bi-heterocyclic system, is noted for its rigid, planar structure and high oxidative stability, which are desirable properties for electronic materials. rsc.orgmdpi.com
While common synthetic routes to thiazolo[5,4-d]thiazoles often involve the condensation of dithiooxamide (B146897) with aldehydes, mdpi.comrsc.org a molecule like this compound could theoretically serve as a precursor to related fused systems. The diethoxycarbonyl groups could be transformed into reactive sites that facilitate the annulation of a second thiazole ring or another heterocyclic system. For instance, conversion of the esters to amides followed by further cyclization reactions could lead to the formation of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. researchgate.net
Table 1: Examples of Fused Thiazole Systems and Their Synthesis
| Fused System | General Synthetic Approach | Key Precursors | Reference |
| Thiazolo[5,4-d]thiazoles | Condensation/Oxidation | Dithiooxamide, Aldehydes | rsc.org |
| Thiazolo[4,5-d]pyrimidines | Cyclization of aminothiazoles | 4-Aminothiazole derivatives | researchgate.netnih.gov |
| Thiazole-fused N-heteroacenes | Polymerization of functionalized thiazole monomers | Thiazole-based building blocks | rsc.org |
This table is for illustrative purposes and shows general synthetic strategies for related compounds, not specifically involving this compound.
Intermediate in the Synthesis of Structurally Diverse Organic Molecules
The multifunctionality of this compound positions it as a valuable intermediate for the synthesis of a wide array of structurally diverse organic molecules. Through sequential and selective manipulation of its functional groups, a chemist can generate a library of compounds from a single starting material.
For example, a palladium-catalyzed cross-coupling reaction at the 2-position could be followed by differential hydrolysis and amidation of the two ester groups. This would allow for the introduction of three different substituents onto the thiazole core. The ability to perform these transformations selectively is a key aspect of its utility as a synthetic intermediate.
Application in Fragment-Based Drug Discovery and Target-Oriented Synthesis
Fragment-based drug discovery (FBDD) is a powerful strategy in modern drug development that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. acs.org The thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.gov
A compound like this compound, or its derivatives, could be included in a fragment library. The various functional groups offer multiple vectors for fragment growth, where initial weakly-binding hits are elaborated into more potent leads. The 2-iodo group is particularly suited for this, as it allows for the systematic exploration of chemical space around the thiazole core through established cross-coupling methodologies.
In target-oriented synthesis, where a specific molecule with desired biological activity is the goal, this compound could serve as a key intermediate. Its predictable reactivity would allow for the rational design and synthesis of complex molecules targeting specific enzymes or receptors.
Conclusion
4,5-Diethoxycarbonyl-2-iodothiazole is a strategically designed synthetic intermediate of significant potential in advanced organic chemistry. While it is a specialized compound, its structure embodies key principles of modern synthesis. The functionalized thiazole (B1198619) core provides a stable and medicinally relevant scaffold, while the ester groups offer sites for secondary modification. Most importantly, the reactive C2-iodine bond serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This combination of features makes it a valuable building block for the efficient and modular construction of complex molecules for applications in drug discovery, materials science, and beyond.
Future Research Directions and Emerging Methodologies
Development of Stereoselective and Enantioselective Transformations
The creation of chiral molecules with high precision is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. For derivatives of 4,5-diethoxycarbonyl-2-iodothiazole, the development of stereoselective and enantioselective transformations is a key area for future investigation.
Currently, the literature on highly enantioselective reactions involving thiazolium salts, which can be related to the reactivity of the thiazole (B1198619) core, is emerging. rsc.org These reactions, often catalyzed by chiral N,N'-dioxide/metal complexes, provide access to enantioenriched hydropyrrolo-thiazoles. rsc.org Future research could focus on adapting such methodologies to this compound. The presence of the iodo group at the 2-position offers a handle for stereoselective cross-coupling reactions. The development of chiral palladium or copper catalysts capable of differentiating between the enantiotopic faces of the thiazole ring during carbon-carbon or carbon-heteroatom bond formation would be a significant advancement.
Furthermore, the ester functionalities at the 4 and 5-positions could be exploited to introduce stereocenters. For instance, asymmetric reduction of the carbonyl groups or enantioselective hydrolysis could yield chiral diols or monoesters, respectively. The investigation of biocatalytic methods, employing enzymes to achieve high stereoselectivity under mild conditions, also presents a promising avenue.
Exploration of Novel Reactivity Profiles and Synthetic Applications
The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-withdrawing diethoxycarbonyl groups, the versatile iodo substituent, and the inherent electronic properties of the thiazole ring. While the 2-iodo group is a classical precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), future research should aim to uncover more novel reactivity profiles.
For instance, the exploration of visible-light-mediated energy transfer (EnT) photocatalysis could unlock new dearomative cycloadditions of the thiazole ring. acs.orgacs.org Studies on other monocyclic heteroarenes have shown that this approach can lead to complex, three-dimensional molecular scaffolds. acs.orgacs.org Investigating the behavior of this compound under such conditions could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.
Another area of interest is the potential for the thiazole ring to undergo skeletal rearrangements. In some sulfur-containing heteroarenes, ring cleavage and subsequent reorganization have been observed, leading to unique bicyclic frameworks. acs.orgacs.org The electronic perturbation caused by the two ester groups might influence the propensity of the thiazole ring in this compound to participate in such rearrangements.
The development of one-pot, multicomponent reactions involving this thiazole derivative would also be highly valuable for rapidly building molecular complexity. nih.gov
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing demand for the rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE). nih.gov Integrating the synthesis and derivatization of this compound into such platforms is a logical and impactful future direction.
Automated flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for multistep synthesis in a continuous fashion. thieme-connect.comtandfonline.com The synthesis of other functionalized thiazoles has been successfully demonstrated using automated flow reactors. thieme-connect.com Future work could focus on developing a robust flow synthesis protocol for this compound and its subsequent in-line functionalization through various cross-coupling or other transformation reactions.
HTE platforms, often utilizing 96-well plate formats, would enable the rapid screening of reaction conditions (catalysts, ligands, solvents, bases) for reactions involving this compound. acs.org This would accelerate the discovery of optimal conditions for known transformations and facilitate the discovery of novel reactivity. The data generated from such high-throughput screens would be invaluable for building robust datasets for machine learning applications.
Advanced Spectroscopic and Spectrometric Characterization of Transformation Products
A thorough understanding of the structures of newly synthesized compounds is paramount. Future research on the transformations of this compound will necessitate the use of advanced spectroscopic and spectrometric techniques to unequivocally characterize the resulting products.
While standard one-dimensional NMR (¹H and ¹³C) provides basic structural information, complex molecules derived from this thiazole will require two-dimensional NMR techniques. These include COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities. nih.govipb.pt These experiments are crucial for assigning the constitution and stereochemistry of complex products. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximities of protons, aiding in conformational analysis. nih.gov
High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of new compounds by providing highly accurate mass measurements. For more complex mixtures or to identify transient intermediates, coupling liquid chromatography with mass spectrometry (LC-MS) will be a powerful tool. In-depth fragmentation analysis in tandem mass spectrometry (MS/MS) can further aid in structural elucidation.
Leveraging Machine Learning and AI in Reaction Prediction and Optimization
Furthermore, AI can be employed for retrosynthetic analysis, suggesting potential synthetic pathways to target molecules that incorporate the this compound scaffold. By learning from vast databases of chemical reactions, AI algorithms can propose novel and non-intuitive disconnection strategies.
Computational chemistry, particularly Density Functional Theory (DFT), can be used to generate data for training ML models and to gain a deeper understanding of the reaction mechanisms at a molecular level. mdpi.commontclair.edu By calculating transition state energies and reaction profiles, researchers can rationalize experimentally observed reactivity and predict the feasibility of new transformations.
Q & A
Q. What are the key synthetic routes for 4,5-diethoxycarbonyl-2-iodothiazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, iodine incorporation can be achieved via electrophilic iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C . Ethoxycarbonyl groups are typically introduced via esterification under acidic conditions (e.g., glacial acetic acid) with ethanol as the solvent . Key variables affecting yield include:
- Temperature : Elevated temperatures (>80°C) may promote decomposition of iodine-containing intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine reactivity but may require inert atmospheres to prevent oxidation .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) accelerate esterification but may necessitate neutralization steps post-reaction .
Q. How can researchers characterize this compound to confirm its structure?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify ethoxycarbonyl protons (δ ~4.3–4.5 ppm for CH₂CH₃) and iodine’s deshielding effect on the thiazole ring .
- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- Elemental Analysis : Validate purity via %C, %H, and %N matching theoretical values (e.g., ±0.3% deviation) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine .
Q. What purification strategies are effective for iodine-containing thiazoles?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to separate iodinated byproducts .
- Crystallization Additives : Additives like activated charcoal can adsorb colored impurities without affecting iodine stability .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
- NMR Discrepancies : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift proton signals .
- Mass Spectral Anomalies : Isotopic patterns for iodine (e.g., ¹²⁷I vs. ¹²⁹I) must align with theoretical ratios; deviations suggest impurities or fragmentation .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for analogous oxazole derivatives .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura couplings. Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for C-I bond activation .
- Base Optimization : Use K₂CO₃ in DMF/H₂O to stabilize intermediates and prevent hydrolysis of ethoxycarbonyl groups .
- Steric Effects : Bulky substituents on the thiazole ring may necessitate higher temperatures (e.g., 100°C) .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Focus on enzyme inhibition or receptor binding:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes, guided by crystal structures of homologous compounds .
- Control Experiments : Compare activity with non-iodinated analogs to isolate iodine’s electronic effects .
Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
